molecular formula C17H12BrFN2O3S2 B2930689 N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895469-93-9

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No.: B2930689
CAS No.: 895469-93-9
M. Wt: 455.32
InChI Key: HRYDQIDYDLZBJN-UHFFFAOYSA-N
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Description

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a complex organic compound characterized by its bromophenyl and fluorophenyl groups attached to a thiazol-2-yl and sulfonyl acetamide core, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide typically involves multiple steps, starting with the preparation of the thiazol-2-yl core. This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Electrophilic aromatic substitution reactions are typically carried out using strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions, especially in the context of enzyme inhibition and receptor binding.

Medicine: The compound has shown potential as an antimicrobial and antiproliferative agent, making it a candidate for drug development against infections and cancer.

Industry: Its unique chemical properties make it valuable in the manufacturing of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The bromophenyl and fluorophenyl groups enhance its binding affinity and specificity, leading to the inhibition of biological processes or modulation of signaling pathways.

Comparison with Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A related compound with a chloroacetamide group instead of the sulfonyl group.

  • N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-bromophenyl)sulfonylacetamide: A structural isomer with the positions of the bromophenyl and fluorophenyl groups reversed.

Uniqueness: N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide stands out due to its specific arrangement of functional groups, which confer unique chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Its unique structure and properties make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O3S2/c18-12-3-1-11(2-4-12)15-9-25-17(20-15)21-16(22)10-26(23,24)14-7-5-13(19)6-8-14/h1-9H,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYDQIDYDLZBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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